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An In-Depth Technical Guide to the Spectroscopic Data of (R)-(-)-1-Indanol

This guide provides a comprehensive analysis of the spectroscopic data for (R)-(-)-1-Indanol
(CAS No: 697-64-3), a crucial chiral building block in asymmetric synthesis and pharmaceutical

development. Understanding its distinct spectral signature is paramount for identity

confirmation, purity assessment, and structural elucidation in research and development

settings. This document moves beyond a simple data repository to offer insights into the

causality of experimental choices and the interpretation of the resulting spectra, reflecting field-

proven expertise.

Molecular Structure and Spectroscopic Overview
(R)-(-)-1-Indanol is a secondary alcohol built upon an indane framework, with the chemical

formula C₉H₁₀O and a molecular weight of approximately 134.18 g/mol .[1] The molecule's

stereocenter at the C1 position dictates its chiroptical properties, though standard NMR, IR,

and MS techniques in achiral environments will not differentiate it from its (S)-enantiomer. The

structural rigidity of the fused ring system and the presence of both aliphatic and aromatic

regions give rise to a well-defined and interpretable spectroscopic profile.

Herein, we will dissect the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and

Mass Spectrometry (MS) data, which collectively provide an unambiguous fingerprint of the

molecule.

Caption: Molecular structure of (R)-(-)-1-Indanol with atom numbering.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

(R)-(-)-1-Indanol. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment, number, and

connectivity of hydrogen atoms. The aromatic and aliphatic regions are clearly distinguished.

Table 1: ¹H NMR Data for 1-Indanol (400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.55 - 7.20 m 4H Ar-H

5.25 t 1H H-1 (CH-OH)

3.05 m 1H H-3 (one of CH₂)

2.85 m 1H H-3 (one of CH₂)

2.50 m 1H H-2 (one of CH₂)

2.15 s (broad) 1H -OH

| 1.95 | m | 1H | H-2 (one of CH₂) |

Interpretation & Causality:

Aromatic Protons (7.55-7.20 ppm): The four protons on the benzene ring appear as a

complex multiplet in the downfield region, characteristic of aromatic systems. Their exact

shifts and coupling patterns depend on their position relative to the fused aliphatic ring.

Carbinol Proton (H-1, ~5.25 ppm): The proton attached to the same carbon as the hydroxyl

group (C1) is significantly deshielded by the adjacent oxygen atom, appearing as a triplet

due to coupling with the two neighboring protons on C2.
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Aliphatic Protons (1.95-3.05 ppm): The two pairs of diastereotopic methylene protons at the

C2 and C3 positions give rise to complex multiplets. The protons at C3, being adjacent to the

aromatic ring (benzylic), are further downfield than those at C2.

Hydroxyl Proton (~2.15 ppm): The hydroxyl proton signal is typically a broad singlet. Its

chemical shift is variable and depends on concentration, temperature, and solvent due to

hydrogen bonding.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.[2]

Table 2: ¹³C NMR Data for 1-Indanol (CDCl₃)

Chemical Shift (δ) ppm Assignment

145.01 C-7a (Ar-C)

143.16 C-3a (Ar-C)

128.03 Ar-CH

126.51 Ar-CH

124.69 Ar-CH

124.27 Ar-CH

75.98 C-1 (CH-OH)

35.58 C-2 (CH₂)

| 29.71 | C-3 (CH₂) |

Interpretation & Causality:

Aromatic Carbons (124-145 ppm): Six signals are observed in the aromatic region. Two are

quaternary carbons (C-3a and C-7a) at the ring junction, appearing further downfield and

with lower intensity. The other four are protonated aromatic carbons.[2]
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Carbinol Carbon (C-1, ~75.98 ppm): The C1 carbon, directly bonded to the electronegative

oxygen, is the most downfield signal in the aliphatic region.[2]

Aliphatic Carbons (29-36 ppm): The C2 and C3 methylene carbons are found in the typical

aliphatic region of the spectrum. The benzylic C3 carbon is slightly deshielded compared to a

standard aliphatic CH₂ group.[2]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their

characteristic vibrational frequencies. For 1-indanol, the key features are the hydroxyl and the

aromatic C-H and C=C bonds.[3]

Table 3: Key IR Absorption Bands for 1-Indanol

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~3350 Strong, Broad O-H stretch Alcohol (-OH)

3100 - 3000 Medium C-H stretch Aromatic C-H

3000 - 2850 Medium C-H stretch Aliphatic C-H

~1600, ~1470 Medium-Weak C=C stretch Aromatic Ring

~1050 Strong C-O stretch Secondary Alcohol

| ~750 | Strong | C-H bend | Ortho-disubstituted Benzene |

Interpretation & Causality:

O-H Stretch (~3350 cm⁻¹): The most prominent feature is the broad, strong absorption band

for the hydroxyl group. The broadening is a direct result of intermolecular hydrogen bonding,

a key validation checkpoint for alcohols in the condensed phase.

C-H Stretches (2850-3100 cm⁻¹): The spectrum is bifurcated in this region. Absorptions just

above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those just below 3000

cm⁻¹ are from the aliphatic C-H bonds of the five-membered ring.
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C-O Stretch (~1050 cm⁻¹): The strong band in the fingerprint region confirms the presence of

a C-O single bond, characteristic of a secondary alcohol.[4]

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of the molecule, which aids in structural confirmation.

Table 4: Major Mass Spectrometry Peaks (Electron Ionization) for 1-Indanol

Mass-to-Charge (m/z) Relative Intensity (%) Proposed Fragment

134 ~40 [M]⁺ (Molecular Ion)

116 ~100 [M - H₂O]⁺

115 ~50 [M - H₂O - H]⁺

| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation & Causality:

Molecular Ion ([M]⁺, m/z 134): The peak at m/z 134 corresponds to the intact molecule minus

one electron, confirming the molecular weight of 134.18 g/mol .[5][6]

Base Peak ([M - H₂O]⁺, m/z 116): The most abundant fragment (base peak) results from the

characteristic loss of a water molecule (18 Da) from the molecular ion. This is a classic

fragmentation pathway for alcohols, driven by the formation of a stable indene radical cation.

[5][6]

Tropylium Ion ([C₇H₇]⁺, m/z 91): The presence of a peak at m/z 91 is a common feature for

compounds containing a benzyl group, corresponding to the highly stable tropylium cation.[5]

Experimental Methodologies
The trustworthiness of spectroscopic data is underpinned by robust and well-defined

experimental protocols.
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Spectroscopic Techniques

Start: (R)-(-)-1-Indanol Sample

Sample Preparation
(e.g., Dissolution in CDCl₃)

NMR Analysis
(¹H, ¹³C, COSY)

FT-IR Analysis
(Thin Film / KBr Pellet)

MS Analysis
(EI-GC-MS)

Data Acquisition

Spectral Processing
(Fourier Transform, Phasing, Baseline Correction)

Data Interpretation & Structural Assignment

Final Report & Data Archiving

Click to download full resolution via product page

Caption: Generalized workflow for the spectroscopic analysis of (R)-(-)-1-Indanol.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh approximately 5-10 mg of (R)-(-)-1-Indanol and

dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.
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Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz

(or higher) spectrometer.

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment.

Key parameters include a 30° pulse angle, an acquisition time of ~4 seconds, and a

relaxation delay of 2 seconds. A total of 16 scans are typically sufficient.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence (e.g., zgpg30). A larger number of scans (~1024) and a longer relaxation delay (5

seconds) are required due to the lower natural abundance and longer relaxation times of the

¹³C nucleus.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the

TMS signal at 0.00 ppm.

FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of (R)-(-)-1-Indanol with ~100 mg of

dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine,

homogeneous powder is formed. Press the mixture into a thin, transparent pellet using a

hydraulic press.

Data Acquisition: Record a background spectrum of the empty sample compartment. Place

the KBr pellet in the sample holder and record the sample spectrum over a range of 4000-

400 cm⁻¹. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹ to ensure a high signal-

to-noise ratio.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as

a function of wavenumber (cm⁻¹).

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of (R)-(-)-1-Indanol (~1 mg/mL) in a volatile

solvent such as methanol or dichloromethane.
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Instrumentation: Introduce the sample into a Gas Chromatograph-Mass Spectrometer (GC-

MS) system. The GC separates the analyte from any potential impurities before it enters the

mass spectrometer.

Ionization and Analysis: In the ion source, the sample is bombarded with a beam of electrons

(standard energy of 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

The resulting ions are then separated by a mass analyzer (e.g., quadrupole) based on their

mass-to-charge ratio (m/z).

Data Acquisition: The detector records the abundance of each ion, generating a mass

spectrum that plots relative intensity versus m/z.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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